1-[3-(Allyloxy)phenyl]ethanone
Overview
Description
1-[3-(Allyloxy)phenyl]ethanone, also known as 3-allyloxyacetophenone, is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Allyloxy)phenyl]ethanone typically involves the reaction of 3-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Hydroxyacetophenone+Allyl BromideK2CO3,Solventthis compound
Industrial Production Methods
the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Allyloxy)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The allyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1-[3-(Allyloxy)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of potential drug candidates due to its unique structural features.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-(Allyloxy)phenyl]ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in metabolic processes, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
1-[3-(Allyloxy)phenyl]ethanone can be compared with other similar compounds, such as:
3-Methoxyacetophenone: Similar structure but with a methoxy group instead of an allyloxy group.
3-Ethoxyacetophenone: Contains an ethoxy group instead of an allyloxy group.
3-Propoxyacetophenone: Features a propoxy group in place of the allyloxy group.
Properties
IUPAC Name |
1-(3-prop-2-enoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBATDEVGIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292963 | |
Record name | 1-[3-(allyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58621-54-8 | |
Record name | 58621-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[3-(allyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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